molecular formula C9H12BClO2 B591553 (2-Chloro-5-isopropylphenyl)boronic acid CAS No. 875550-89-3

(2-Chloro-5-isopropylphenyl)boronic acid

Cat. No.: B591553
CAS No.: 875550-89-3
M. Wt: 198.453
InChI Key: CPIMGNGCZOAXDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloro-5-isopropylphenyl)boronic acid is an organoboron compound with the molecular formula C9H12BClO2. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a chlorine atom and an isopropyl group. This compound is used in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Chloro-5-isopropylphenyl)boronic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-isopropylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Solvents: Toluene, ethanol, or water, depending on the reaction requirements.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation reactions.

    Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of (2-Chloro-5-isopropylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the chlorine and isopropyl substituents, making it less sterically hindered.

    4-Chlorophenylboronic Acid: Similar in structure but lacks the isopropyl group.

    2-Isopropylphenylboronic Acid: Similar in structure but lacks the chlorine atom.

Uniqueness

(2-Chloro-5-isopropylphenyl)boronic acid is unique due to the presence of both chlorine and isopropyl substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in organic synthesis.

Properties

IUPAC Name

(2-chloro-5-propan-2-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BClO2/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIMGNGCZOAXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(C)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-1-chloro-4-isopropylbenzene (0.37 g, 1-59 mmol) in dry THF (5 mL) at −78° C., n-butyl lithium (0.76 mL, 1.90 mmol, 2.5 M) was added. The solution was stirred at −78° C. for 30 min. Trimethyl borate (0.53 mL, 4.76 mmol) was added. The solution was stirred at −78° C. for 2.5 h. The reaction was quenched with saturated aqueous NH4Cl. The aqueous layer was extracted with EtOAc (3×15 mL). The combined EtOAc layers were dried over Na2SO4. The residue was used without further purification after evaporation of the solvent.
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
0.76 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step Two

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